molecular formula C14H9NO2 B8355559 4-(4-Hydroxybenzoyl)benzonitrile CAS No. 27645-61-0

4-(4-Hydroxybenzoyl)benzonitrile

Cat. No.: B8355559
CAS No.: 27645-61-0
M. Wt: 223.23 g/mol
InChI Key: CZYTUQCWOMSDFL-UHFFFAOYSA-N
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Description

4-(4-Hydroxybenzoyl)benzonitrile is a benzonitrile derivative featuring a hydroxybenzoyl group (-CO-C₆H₄-OH) at the para position of the benzonitrile core.

Properties

CAS No.

27645-61-0

Molecular Formula

C14H9NO2

Molecular Weight

223.23 g/mol

IUPAC Name

4-(4-hydroxybenzoyl)benzonitrile

InChI

InChI=1S/C14H9NO2/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(16)8-6-12/h1-8,16H

InChI Key

CZYTUQCWOMSDFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Triazole-containing analogs (e.g., 1c) exhibit potent cytotoxicity, likely due to hydrogen bonding and π-π stacking with cellular targets .
  • Thiazole-substituted derivatives (e.g., compound 1) show enzyme inhibition via hydrophobic interactions and metal coordination .
  • Hydroxybenzoyl vs. Hydroxypyrimidine : The hydroxy group in 4-(4-Hydroxybenzoyl)benzonitrile may enhance solubility and binding affinity compared to hydroxypyrimidine analogs, which rely on pyrimidine-mediated hydrogen bonds .
Nonlinear Optical (NLO) Properties

Benzonitrile derivatives with extended π-conjugation exhibit strong NLO responses:

Compound Name βHRS (10⁻³⁰ cm⁴·statvolt⁻¹) Substituent Impact Reference
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 Extended ethynyl-oxazole backbone enhances βHRS
4-DMDBA (dibenzylideneacetone derivative) 50 Conjugated dienone system
4-(4-Hydroxybenzoyl)benzonitrile (hypothetical) Predicted: ~30–40 Hydroxybenzoyl may reduce βHRS due to steric effects vs. ethynyl groups N/A

Key Observations :

  • Conjugation Length : Ethynyl-linked oxazole derivatives (βHRS = 45) outperform hydroxybenzoyl analogs due to longer π-conjugation .
  • Steric Effects : The hydroxybenzoyl group in 4-(4-Hydroxybenzoyl)benzonitrile may hinder planarization, reducing NLO efficiency compared to linear ethynyl substituents.

Key Observations :

  • Hydroxybenzoyl Synthesis : The hydroxybenzoyl group could be introduced via Friedel-Crafts acylation or Ullmann coupling, though steric hindrance may lower yields compared to smaller substituents (e.g., triazoles ).
Structural and Supramolecular Features

Crystal packing and intermolecular interactions vary with substituents:

Compound Name Dominant Interactions Application Relevance Reference
4-[(E)-(3-Methyl-5-thioxo-triazol-4-yl)iminomethyl]benzonitrile S···N chalcogen bonds, π-π stacking Stabilized crystal lattice
4-((4-Bromophenyl)methyl)benzonitrile (T5) Hydrogen bonding (C≡N···H–C) Co-crystal formation

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in 4-(4-Hydroxybenzoyl)benzonitrile may promote stronger hydrogen bonds than nitrile or thioxo groups, favoring supramolecular assembly .

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